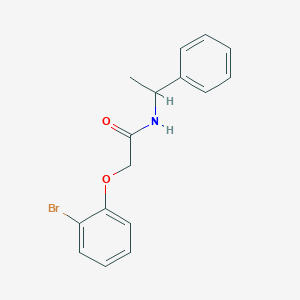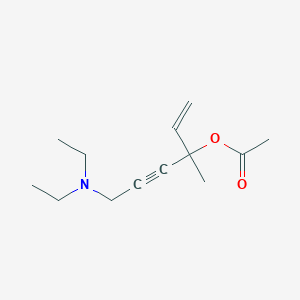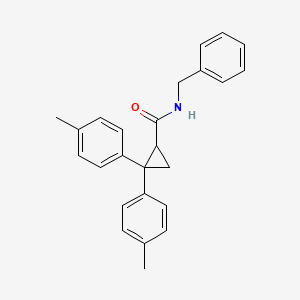
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide, also known as BPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new therapeutics. In pharmacology, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of GABA receptors. In neuroscience, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential to improve cognitive function and memory.
作用機序
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide is believed to exert its effects by modulating the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Specifically, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties, as well as the ability to improve cognitive function and memory. Additionally, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to modulate the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
実験室実験の利点と制限
One of the main advantages of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide for lab experiments is its ability to modulate the activity of GABA receptors, which are involved in a wide range of physiological processes. Additionally, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new therapeutics. However, one of the limitations of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide. One area of interest is the development of new therapeutics based on 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide, particularly for the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide and its effects on neuronal excitability. Finally, there is potential for 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide to be used as a research tool for studying the role of GABA receptors in various physiological processes.
合成法
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide can be synthesized through a multistep process that involves the reaction between 2-bromophenol and 1-phenylethylamine to form 2-(2-bromophenoxy)ethylamine. This intermediate is then reacted with acetic anhydride to produce 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide.
特性
IUPAC Name |
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(13-7-3-2-4-8-13)18-16(19)11-20-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXRATAQQAXVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)


![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)


![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)

![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
